molecular formula C8H18MgO4 B089189 Magnesium bis(2-ethoxyethanolate) CAS No. 14064-03-0

Magnesium bis(2-ethoxyethanolate)

Cat. No.: B089189
CAS No.: 14064-03-0
M. Wt: 202.53 g/mol
InChI Key: CVPGMAAATOZCID-UHFFFAOYSA-N
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Description

Magnesium bis(2-ethoxyethanolate) is a magnesium alkoxide complex characterized by its coordination with two 2-ethoxyethanol ligands. Such compounds are typically utilized in catalysis, material synthesis, and coatings due to their ability to act as precursors in sol-gel processes or as stabilizers in hybrid organic-inorganic systems.

Properties

CAS No.

14064-03-0

Molecular Formula

C8H18MgO4

Molecular Weight

202.53 g/mol

IUPAC Name

magnesium;2-ethoxyethanolate

InChI

InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2

InChI Key

CVPGMAAATOZCID-UHFFFAOYSA-N

SMILES

CCOCC[O-].CCOCC[O-].[Mg+2]

Canonical SMILES

CCOCC[O-].CCOCC[O-].[Mg+2]

Other CAS No.

14064-03-0
46142-17-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium bis(2-ethoxyethanolate) can be synthesized through the reaction of magnesium with 2-ethoxyethanol. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of ethanol, 2-ethoxy-, magnesium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethanol, 2-ethoxy-, magnesium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion can coordinate with various ligands, facilitating the formation of new chemical bonds . The compound can also participate in redox reactions, where it can either donate or accept electrons .

Comparison with Similar Compounds

Structural and Crystallographic Properties

X-ray diffraction (XRD) studies are critical for distinguishing magnesium compounds. For example:

  • Magnesium diethoxide (Mg(OCH₂CH₃)₂) exhibits a high melting point (1248°C) and crystalline structure confirmed via ICDD database alignment (2θ angle deviations <0.2° in most cases) .
  • Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) has a lower melting point (80°C) and distinct interplanar distances (dhkl) compared to alkoxides, as observed in XRD patterns .
  • Magnesium benzoate trihydrate (Mg(C₆H₅COO)₂·3H₂O) shows a melting point near 200°C, with XRD data indicating unique dhkl values (e.g., 3.82–5.92 Å in similar palmitate complexes) .

Table 1: Structural and Physical Properties of Selected Magnesium Compounds

Compound Melting Point (°C) Purity (%) CAS RN Key XRD Features (dhkl, Å)
Magnesium diethoxide 1248 >97.0 7783-40-6 Aligns with ICDD PDF-2
Magnesium acetate tetrahydrate 80 >98.0 16674-78-5 Distinct hydration peaks
Magnesium benzoate trihydrate ~200 >90.0 553-70-8 3.77–3.82 Å (mixed ligands)
Magnesium hydroxide 350 >95.0 1309-42-8 Broad peaks due to layered structure

Functional and Application-Based Differences

Purity and Commercial Availability

Commercial reagents highlight variability in purity:

  • Magnesium diethoxide : >97.0% purity (extra pure grade) .
  • Magnesium acetate : >98.0% (guaranteed reagent grade) .
  • Magnesium benzoate : >90.0% (extra pure), reflecting challenges in synthesizing hydrated carboxylates .

Research Findings and Limitations

  • XRD Consistency: Most magnesium compounds align with ICDD database standards (2θ deviations <0.2°), though anomalies exist in commercial supplements .
  • Synthesis Challenges : Mixed-ligand complexes (e.g., magnesium palmitate with carbamide) exhibit unique dhkl values, confirming their individuality .
  • Gaps: Direct data on magnesium bis(2-ethoxyethanolate) are absent in the evidence; inferences rely on analogous alkoxides/carboxylates.

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